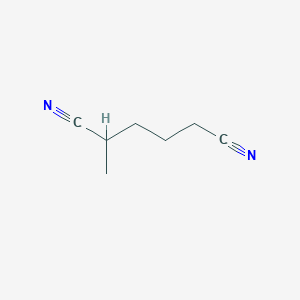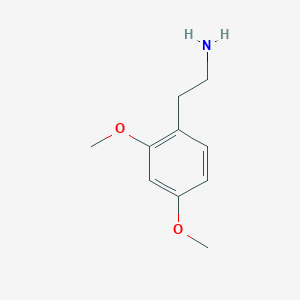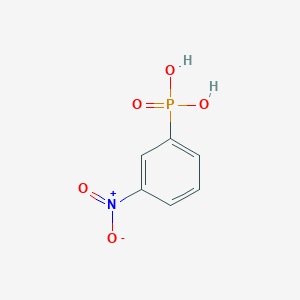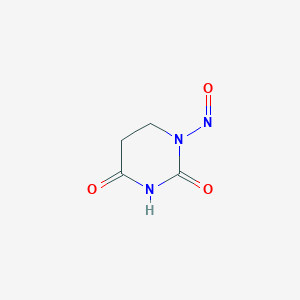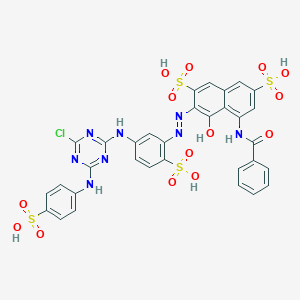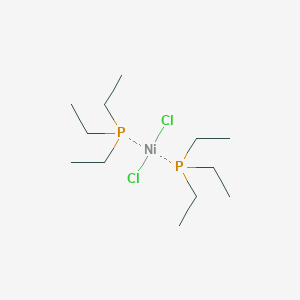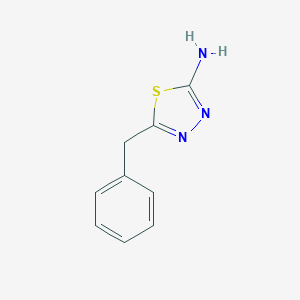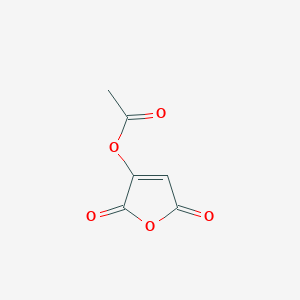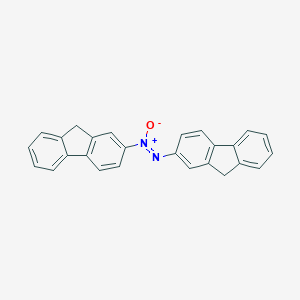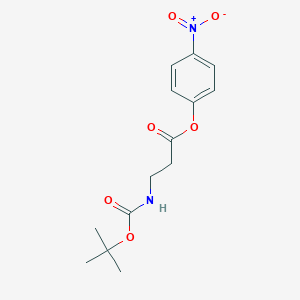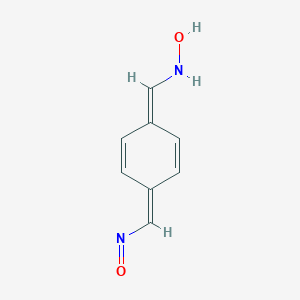
Terephthalaldehyde dioxime
Vue d'ensemble
Description
Terephthalaldehyde dioxime is not directly mentioned in the provided papers, but its related compounds and derivatives are discussed. Terephthalaldehyde itself is a compound that has been studied in various contexts due to its potential applications. A polymorph of terephthalaldehyde has been identified, which is an orthorhombic form obtained by recrystallization from ethanol and transforms into a monoclinic form at room temperature .
Synthesis Analysis
The synthesis of terephthalate derivatives is a topic of interest in the context of materials science and environmental chemistry. For instance, disodium terephthalate and its derivatives are synthesized using simple acid-base chemistry and have been evaluated as anode materials for sodium-ion batteries . Additionally, a novel terephthalate-bridged ladderlike polymethylsiloxane was synthesized through a stepwise coupling polymerization process, which included hydrosilylation coupling, hydrolysis, and polycondensation .
Molecular Structure Analysis
The molecular structure of terephthalaldehyde has been characterized in one of the studies, where a new orthorhombic polymorph with a planar molecule was identified . This polymorph has a different melting point compared to the well-known monoclinic form and lacks the C—H⋯O hydrogen bonds observed in the monoclinic form.
Chemical Reactions Analysis
While the papers do not directly discuss the chemical reactions of terephthalaldehyde dioxime, they do provide insights into the reactivity of related terephthalate compounds. For example, the terephthalate 1,2-dioxygenase system (TERDOS) involves the oxygenation of terephthalate, which is a key step in the biodegradation of terephthalate by Delftia tsuruhatensis strain T7 .
Physical and Chemical Properties Analysis
The physical and chemical properties of terephthalate derivatives are highlighted in the context of their applications. Disodium terephthalate derivatives exhibit excellent electrochemical performance as anode materials, including minimal capacity fading, ideal redox potential, and excellent rate performance . The synthesized terephthalate-bridged polymethylsiloxane polymer is characterized as having an ordered ladderlike structure with properties determined by various spectroscopic and analytical techniques . The polymorphs of terephthalaldehyde are distinguished by their melting points and crystal structures, which have implications for their physical properties .
Applications De Recherche Scientifique
Summary of the Application
Terephthalaldehyde dioxime has been used in the synthesis of ion-exchange resins for the extraction and valorization of rare-earth elements (REEs) . REEs are critical for many countries as they are involved in most high technology devices .
Methods of Application or Experimental Procedures
Ion-exchange resins were synthesized involving the condensation of terephthalaldehyde with resorcinol under alkaline conditions . The terephthalaldehyde, which is a non-hazardous aromatic dialdehyde, was used as an alternative to formaldehyde that is toxic and traditionally involved to prepare phenolic ion-exchange resins .
Results or Outcomes Obtained
The resulting formaldehyde-free resole-type phenolic resins were characterized and their ion-exchange capacity was investigated in regard to the extraction of rare-earth elements . The resin showed a promising capacity higher than 50 mg/g and the possibility to back-extract the REEs by a striping step using a 2 M HNO3 solution .
2. Application in Dye Removal
Summary of the Application
Terephthalaldehyde dioxime has been used as a crosslinking agent in the synthesis of crosslinked chitosan hydrogels for the selective removal of anionic dyes from aqueous media .
Methods of Application or Experimental Procedures
The synthesis of crosslinked chitosan hydrogels (CAAT and CAAG) was achieved using ultrasound wave-induced synthesis with terephthalaldehyde as one of the crosslinking agents . The synthesized hydrogels were characterized via spectral, thermal, X-ray crystallographic, morphological, and elemental analysis .
Results or Outcomes Obtained
The hydrogels showed high selectivity for the removal of anionic dyes, particularly the carcinogenic Congo Red (CR) azo dye . The adsorption capacity of one of the hydrogels (CAAT) was higher than the other (CAAG), and the adsorption of CR on CAAT best fitted the Sips and Redlich–Peterson isotherm . The high selectivity of CAAT was retained even in a multi-component system (anionic and cationic dyes) . Desorption studies showed the favorable reusability potential of the CAAT hydrogel up to six adsorption–desorption cycles .
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalaldehyde dioxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



